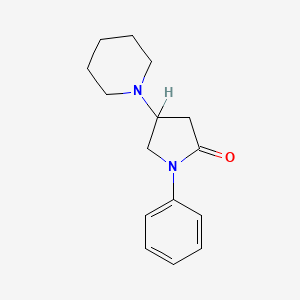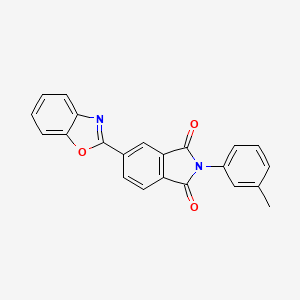
5-(1,3-benzoxazol-2-yl)-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Benzoxazol-2-yl)-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzoxazole ring fused to an isoindole structure, with a methylphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzoxazol-2-yl)-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes:
Formation of the Benzoxazole Ring: This can be achieved by the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Synthesis of Isoindole: The isoindole ring can be synthesized through cyclization reactions involving phthalic anhydride and primary amines.
Coupling Reactions: The final step involves coupling the benzoxazole and isoindole intermediates, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring.
Reduction: Reduction reactions can occur at the carbonyl groups in the isoindole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acids.
Reduction: Reduction of carbonyl groups can yield alcohols.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It may be used in the synthesis of organic semiconductors.
Biology
Biological Probes: The compound can be used as a fluorescent probe in biological imaging due to its heterocyclic structure.
Medicine
Industry
Dyes and Pigments: The compound can be used in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 5-(1,3-benzoxazol-2-yl)-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their function. The benzoxazole and isoindole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione: Lacks the methylphenyl substituent.
2-(3-Methylphenyl)-1H-isoindole-1,3(2H)-dione: Lacks the benzoxazole ring.
5-(1,3-Benzoxazol-2-yl)-2-phenyl-1H-isoindole-1,3(2H)-dione: Lacks the methyl group on the phenyl ring.
Uniqueness
The presence of both the benzoxazole and isoindole rings, along with the methylphenyl substituent, makes 5-(1,3-benzoxazol-2-yl)-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione unique. This combination of structural features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
5744-55-8 |
|---|---|
Molecular Formula |
C22H14N2O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-2-(3-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C22H14N2O3/c1-13-5-4-6-15(11-13)24-21(25)16-10-9-14(12-17(16)22(24)26)20-23-18-7-2-3-8-19(18)27-20/h2-12H,1H3 |
InChI Key |
UFRCXKJYSZUYPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14171102.png)
![[2-Oxo-2-(1-phenylethylamino)ethyl] 3,4-dimethylbenzoate](/img/structure/B14171103.png)
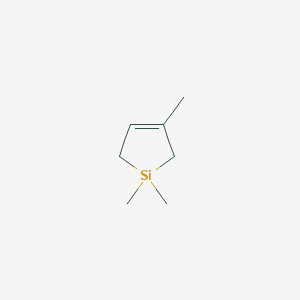
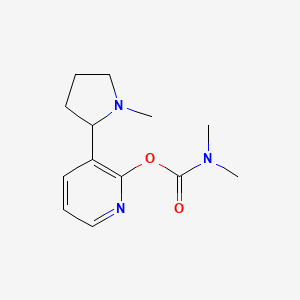
![N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide](/img/structure/B14171115.png)
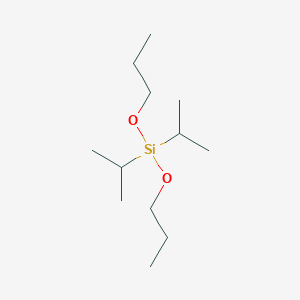
![N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B14171130.png)
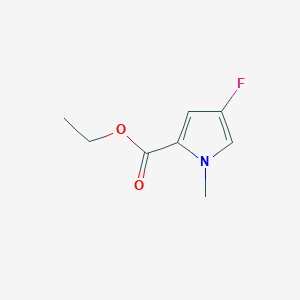
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B14171147.png)
![ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate](/img/structure/B14171158.png)

![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)
